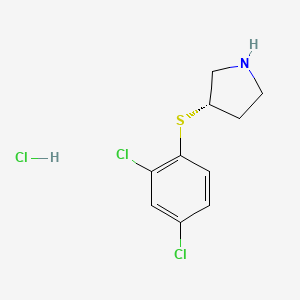

(S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

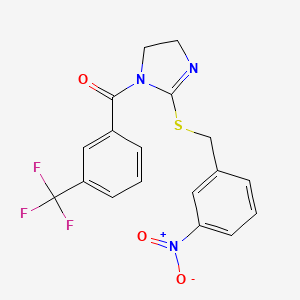

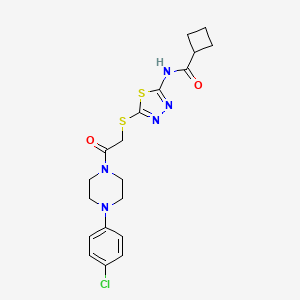

Molecular Structure Analysis

The molecular formula of (S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride is C11H11Cl2NS, and its molecular weight is approximately 272.14 g/mol. The three-dimensional structure reveals the arrangement of atoms, bond angles, and stereochemistry. Researchers use techniques like X-ray crystallography or NMR spectroscopy to elucidate the precise structure .

Chemical Reactions Analysis

The compound may undergo various chemical reactions, such as nucleophilic substitutions, oxidation, or reduction. Investigating its reactivity with different reagents provides insights into its behavior under different conditions. Researchers have explored its reactions in the literature .

科学的研究の応用

Versatile Scaffold in Drug Discovery

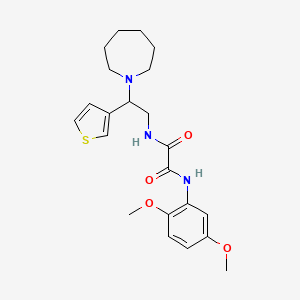

The compound (S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride is a derivative of the pyrrolidine ring, a nitrogen heterocycle widely utilized by medicinal chemists. The pyrrolidine ring is particularly valued for its saturated scaffold, which offers efficient exploration of the pharmacophore space, contributes to stereochemistry, and provides increased three-dimensional coverage due to its non-planarity—a phenomenon known as “pseudorotation.” Bioactive molecules characterized by the pyrrolidine ring exhibit target selectivity and have been used in the treatment of various human diseases. The review by Li Petri et al. (2021) highlights the synthetic strategies employed in designing new pyrrolidine compounds with diverse biological profiles, focusing on the stereogenicity of carbons and the spatial orientation of substituents, which can lead to different biological profiles due to varying binding modes to enantioselective proteins (Li Petri et al., 2021).

Role in Synthesis of 5H-Pyrano[2,3-d]pyrimidine Structures

The pyranopyrimidine core, found in (S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride, is a key precursor in medicinal and pharmaceutical industries. This core structure has broad synthetic applications and bioavailability. Parmar et al. (2023) reviewed synthetic pathways for developing substituted pyranopyrimidine scaffolds, focusing on the application of hybrid catalysts in synthesis. Their review encompasses organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, catalyst-/solvent-free conditions, and miscellaneous catalysts, along with the mechanisms and recyclability of these catalysts. This comprehensive review serves as a valuable resource for researchers aiming to utilize catalytic applications for the development of lead molecules (Parmar et al., 2023).

Pyrrolidone-based Surfactants

The pyrrolidone functional group in compounds like (S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride is known for its versatility in the field of surfactants. As per the literature review by Login (1995), the interaction of the pyrrolidone functional group with anionic surfactants leads to the formation of pseudoquaternary ammonium ions, which form ion pairs stabilized by hydrophobic bonding. Pyrrolidone's ability to interact electrostatically with aromatics, hydrogen-bond to nonionics, and associate electrostatically/hydrophobically makes it a valuable substituent, enhancing the performance of various surfactant structures. The review discusses the chemistry of selected surface-active pyrrolidone derivatives, highlighting pyrrolidone's role in improving water solubility, compatibility, and solvency, and its potential in reducing toxicity (Login, 1995).

Synthetic Pathways for Antithrombotic Drugs

(S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride shares structural similarities with other compounds used in the synthesis of antithrombotic drugs. Saeed et al. (2017) reviewed the synthetic methodologies of (S)-clopidogrel, a thienopyridine-class of antithrombotic and antiplatelet drug. They discussed the pros and cons of each synthetic methodology, providing insights that could benefit the synthetic community in devising new synthetic approaches for related compounds (Saeed et al., 2017).

特性

IUPAC Name |

(3S)-3-(2,4-dichlorophenyl)sulfanylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NS.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSUKINOGNBYGZ-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1SC2=C(C=C(C=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1SC2=C(C=C(C=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((2,4-Dichlorophenyl)thio)pyrrolidine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide](/img/structure/B2510290.png)

![N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}acetamide](/img/structure/B2510298.png)

![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510302.png)

![Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine](/img/no-structure.png)

![4-[3-(2,3-Dichlorophenyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2510307.png)